molecular formula C11H12F3NO3 B8158045 3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide

3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B8158045
M. Wt: 263.21 g/mol
InChI Key: HAIPZHQSKUGLBZ-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical structure, which includes both difluoroethoxy and fluoro substituents. These features make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the difluoroethoxy intermediate, which is then reacted with a fluoro-substituted benzoyl chloride. The final step involves the introduction of the N-methoxy-N-methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluoro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzamides, while reduction can produce fluoro-substituted amines.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy and fluoro groups enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide
  • 3-(2,2-Difluoroethoxy)-4-chloro-N-methoxy-N-methylbenzamide
  • 3-(2,2-Difluoroethoxy)-4-fluoro-N-ethoxy-N-methylbenzamide

Uniqueness

3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both difluoroethoxy and fluoro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-15(17-2)11(16)7-3-4-8(12)9(5-7)18-6-10(13)14/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIPZHQSKUGLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)OCC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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